molecular formula C9H11N3S B1349725 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956387-06-7

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B1349725
M. Wt: 193.27 g/mol
InChI Key: HGJOWZGJGPNKFF-UHFFFAOYSA-N
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Description

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 193.27 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 1-[(3-methyl-2-thienyl)methyl]-1H-pyrazol-5-amine .


Molecular Structure Analysis

The InChI code for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is 1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 .


Physical And Chemical Properties Analysis

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a powder that is stored at room temperature . Its molecular weight is 193.27 .

Scientific Research Applications

    • Application Summary : “1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 956387-06-7 .
    • Application Summary : There’s a study that investigates the metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . While “1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine” is not directly mentioned, it may be related due to its chemical structure.
    • Methods of Application : The study involves the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs .
    • Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .

Future Directions

While specific future directions for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine are not mentioned in the available literature, there is ongoing research into the development of clinically active drugs using heterocyclic scaffolds, many of which contain nitrogen . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOWZGJGPNKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368905
Record name 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

CAS RN

956387-06-7
Record name 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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